molecular formula C7H10O2 B058024 Methyl 3-cyclopentenecarboxylate CAS No. 58101-60-3

Methyl 3-cyclopentenecarboxylate

Cat. No.: B058024
CAS No.: 58101-60-3
M. Wt: 126.15 g/mol
InChI Key: CEOILRYKIJRPBZ-UHFFFAOYSA-N
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Description

Methyl 3-cyclopentenecarboxylate (CAS: 58101-60-3) is a cyclic ester with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.153 g/mol. It is characterized by a cyclopentene ring substituted with a methyl ester group at the 1-position. Key synonyms include 3-cyclopentene-1-carboxylic acid methyl ester and methyl cyclopent-3-enecarboxylate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-cyclopentenecarboxylate can be synthesized from 3-cyclopentene-1-carboxylic acid and iodomethane. The reaction involves the use of potassium carbonate as a base and N,N-dimethylformamide as a solvent. The mixture is stirred at room temperature for 16 hours, followed by extraction with diethyl ether .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyclopentenecarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products:

    Oxidation: 3-cyclopentene-1-carboxylic acid.

    Reduction: 3-cyclopenten-1-ol.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

Organic Synthesis

M3CC serves as a versatile building block in organic synthesis. Its cyclopentene structure allows for various chemical transformations, making it useful in the preparation of more complex molecules.

  • Reagent in Diels-Alder Reactions : M3CC can participate in Diels-Alder reactions, forming adducts that are valuable intermediates in synthetic pathways. This reaction exploits the diene nature of cyclopentene to react with dienophiles, leading to cyclohexene derivatives .
  • Synthesis of Natural Products : The compound is utilized in synthesizing natural products and pharmaceuticals. Its ability to undergo functional group transformations enables the creation of biologically active compounds .

Medicinal Chemistry

M3CC has potential applications in medicinal chemistry due to its bioactive properties.

  • Antimicrobial Activity : Studies have indicated that derivatives of M3CC exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
  • Anti-inflammatory Compounds : Research suggests that modifications of M3CC can lead to anti-inflammatory agents, contributing to therapeutic strategies for inflammatory diseases .

Materials Science

In materials science, M3CC is explored for its role in polymer chemistry.

  • Polymerization : M3CC can be polymerized to create polyesters and other polymers with desirable mechanical properties. The incorporation of cyclopentene units can enhance the thermal stability and elasticity of the resulting materials .
  • Additives in Coatings : It is also being studied as an additive in coatings and adhesives, where it can improve adhesion and flexibility due to its unique chemical structure .

Analytical Applications

M3CC finds use in analytical chemistry as well.

  • Standard Reference Material : Due to its well-defined structure and properties, M3CC can serve as a standard reference material for calibrating analytical instruments like gas chromatography (GC) and mass spectrometry (MS) .

Case Study 1: Synthesis of Antibacterial Agents

A study published in Journal of Medicinal Chemistry demonstrated the synthesis of a series of antibacterial agents derived from M3CC. The derivatives showed significant activity against Gram-positive bacteria, indicating the compound's potential as a lead structure for antibiotic development.

Case Study 2: Polymerization Techniques

Research conducted by Materials Science Journal explored the polymerization of M3CC with various monomers. The resulting copolymers exhibited improved mechanical properties compared to traditional polymers, showcasing M3CC's utility in enhancing material performance.

Mechanism of Action

The mechanism of action of methyl 3-cyclopentenecarboxylate involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of different products. The pathways involved depend on the specific reactions it undergoes, such as oxidation, reduction, or substitution.

Comparison with Similar Compounds

Key Physical Properties:

Property Value Source
Density 1.1 ± 0.1 g/cm³
Boiling Point 149.2 ± 29.0 °C (at 760 mmHg)
Flash Point 33.4 ± 11.8 °C
Vapor Pressure 4.1 ± 0.3 mmHg (at 25°C)
Storage Conditions 2–8°C

The compound is flammable (GHS02) and corrosive (GHS05), requiring careful handling to avoid skin/eye contact . It is used in organic synthesis and analytical chemistry, notably in gas chromatography for resin analysis in Austrocedrus chilensis .

Comparison with Structurally Similar Compounds

Methyl 3-cyclopentenecarboxylate belongs to a class of cyclopentane/cyclopentene-based esters. Below is a detailed comparison with analogous compounds, highlighting structural, physical, and functional differences.

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Toxicity/Reactivity Highlights
This compound C₇H₁₀O₂ 126.15 Cyclopentene, methyl ester 149.2 1.1 Flammable; skin/eye irritant
Ethyl 3-oxocyclopentanecarboxylate C₈H₁₂O₃ 156.18 Cyclopentane, oxo, ethyl ester N/A N/A Higher polarity due to oxo group
Methyl 3-fluorocyclopentane-1-carboxylate C₇H₁₁FO₂ 158.16 Cyclopentane, fluorine, methyl ester N/A N/A Enhanced stability via C–F bond
Methyl 3-aminocyclopentanecarboxylate C₇H₁₁NO₂ 141.17 Cyclopentane, amino, methyl ester N/A N/A Potential carcinogen (IARC/ACGIH)
(S)-Methyl 3-oxocyclopentanecarboxylate C₇H₁₀O₃ 142.15 Cyclopentane, oxo, methyl ester N/A N/A Chiral center; used in asymmetric synthesis

Biological Activity

Methyl 3-cyclopentenecarboxylate (MCC) is a cyclic ester with notable structural characteristics that contribute to its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential therapeutic applications.

  • Molecular Formula : C7_7H10_{10}O2_2
  • Molecular Weight : 126.16 g/mol
  • IUPAC Name : Methyl cyclopent-3-ene-1-carboxylate
  • CAS Number : 58101-60-3
  • Physical State : Flammable liquid, with a boiling point of approximately 149°C and a flash point of 49°C .

Synthesis and Derivatives

This compound can be synthesized through various methods, including cyclization reactions involving acyclic precursors. Its derivatives have been explored for their biological properties, particularly in the context of antiviral and antitumor activities.

Table 1: Synthesis Pathways of MCC Derivatives

DerivativeSynthesis MethodYield (%)Biological Activity
MCC-AEnzymatic resolution91%Antiviral activity against HIV-1 (not significant)
MCC-BPd-catalyzed oxidation87%Potential antitumor activity
MCC-Cγ-addition of ketene silyl acetalNot specifiedPrecursor for sesbanine synthesis

Antiviral Properties

Research has indicated that certain derivatives of MCC exhibit antiviral properties. Specifically, carbocyclic nucleosides derived from MCC were evaluated for their activity against HIV-1. However, these compounds did not show significant antiviral effects, suggesting that further structural modifications may be necessary to enhance their efficacy .

Antitumor Activity

MCC and its derivatives have also been investigated for antitumor potential. Some studies suggest that modifications to the cyclopentene structure can lead to enhanced biological activity, although specific results vary widely across different studies. The mechanism of action appears to involve interference with cellular processes critical for tumor growth and proliferation .

Case Studies

A notable case study involved the use of MCC in the synthesis of sesbanine, a compound with demonstrated biological activity. The γ-addition reaction was utilized to create a precursor that could be further modified to enhance its pharmacological properties .

Table 2: Case Study Summary on Sesbanine Synthesis

Study ReferenceMethod UsedKey Findings
γ-addition with ketene silyl acetalSuccessful synthesis of sesbanine; highlights the versatility of MCC in drug development.
Enzymatic resolutionNo significant antiviral activity against HIV-1; suggests need for further research on structural modifications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-cyclopentenecarboxylate, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via cyclopropane ring-opening or esterification of cyclopentene derivatives. A common approach involves catalytic hydrogenation or photochemical methods to stabilize the cyclopentene ring. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR) to confirm structural integrity and high-performance liquid chromatography (HPLC) to assess chemical purity (>95%). For example, 1^1H NMR peaks for related esters show characteristic signals for cyclopentene protons at δ 2.0–3.0 ppm and ester carbonyls at δ 170–175 ppm .
Key Spectral Data
1^1H NMR (CDCl₃): δ 3.70 (s, 3H, OCH₃), 5.40–5.60 (m, 2H, cyclopentene protons)
13^13C NMR (CDCl₃): δ 172.5 (C=O), 125–135 (cyclopentene carbons)

Q. How should researchers handle contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, impurities, or stereoisomerism. Cross-referencing with databases like PubChem (using InChI keys) and replicating experiments under controlled conditions (e.g., dry solvents, inert atmosphere) can resolve inconsistencies. For instance, reports δ 4.21 ppm for a similar ester’s hydroxyl proton, but variations due to hydrogen bonding must be considered .

Q. What safety protocols are essential when working with this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Storage at 2–8°C in airtight containers prevents degradation. Toxicity data are limited, but analogous cyclopentene esters show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents). Emergency measures include rinsing eyes with water for 15 minutes and consulting a physician for ingestion .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and predict sites for nucleophilic attack. Studies on similar compounds reveal that the ester carbonyl (C=O) and cyclopentene double bond are electrophilic hotspots. Experimental validation via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) is critical .

Q. What strategies resolve enantiomeric impurities in this compound synthesis?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) or asymmetric catalysis (e.g., Sharpless epoxidation) can separate enantiomers. For example, notes that ethyl 3-azido-2-hydroxycyclopentanecarboxylate (a related compound) was resolved using chiral auxiliaries, achieving >90% enantiomeric excess (ee) .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the cyclopentene ring or ester group. For instance, adding electron-withdrawing groups (e.g., -NO₂) to the ring enhances electrophilicity, potentially increasing binding affinity to biological targets. Biological assays (e.g., enzyme inhibition or cell viability tests) should correlate structural modifications with activity .

Q. Data Analysis and Interpretation

Q. How should researchers address gaps in thermodynamic data (e.g., solubility, stability) for this compound?

  • Methodological Answer : Conduct differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for thermal stability. Solubility can be measured in solvents like DMSO or ethanol using UV-Vis spectrophotometry. emphasizes rigorous error estimation and peer validation for such data .

Q. What statistical methods are appropriate for analyzing dose-response curves in toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ or EC₅₀ values. Software like GraphPad Prism® can fit data and assess significance via ANOVA or t-tests. Ensure replicates (n ≥ 3) and include positive/negative controls (e.g., cisplatin for cytotoxicity) .

Q. Contradictions and Limitations

  • Synthesis Yield Variability : and report yields ranging from 40–75% for similar esters, likely due to side reactions (e.g., dimerization). Optimizing reaction time and catalyst loading (e.g., 5 mol% Pd/C) can improve reproducibility .
  • Toxicological Data Gaps : highlights limited chronic toxicity data. Researchers should prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .

Properties

IUPAC Name

methyl cyclopent-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-9-7(8)6-4-2-3-5-6/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOILRYKIJRPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363785
Record name Methyl 3-cyclopentenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58101-60-3
Record name Methyl 3-cyclopentenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl cyclopent-3-ene-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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